molecular formula C16H21N3O3 B2599929 4-methyl-5-(2-morpholinoacetyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one CAS No. 118536-74-6

4-methyl-5-(2-morpholinoacetyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one

Cat. No. B2599929
CAS RN: 118536-74-6
M. Wt: 303.362
InChI Key: XGRKNJHUKNDQCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methyl-5-(2-morpholinoacetyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one, also known as Ro 15-1788, is a benzodiazepine antagonist that has been widely used in scientific research to study the mechanism of action of benzodiazepines. This compound is a potent GABA receptor antagonist and has been shown to be effective in reversing the sedative and anxiolytic effects of benzodiazepines.

Scientific Research Applications

Synthesis and Derivatives

  • Novel synthetic approaches, like microwave-assisted protocols, have been developed for the synthesis of derivatives of 1,4-benzodiazepin-2-one. These derivatives, including those with morpholino groups, show potential in medicinal chemistry (Sharma et al., 2013).

Chemical Behavior and Structural Studies

  • The reaction of isomeric differently methylated 5-amino-3-morpholino-1H-1,2,4-triazolylcarbothiohydrazides with ortho esters have been studied, revealing the formation of novel ring systems and providing insights into the chemical behavior of these compounds (Reiter & Barkóczy, 1997).

Pharmacological Potential

  • Research has identified novel 2,3-benzodiazepine and related isoquinoline derivatives, including those substituted with morpholino groups, as potential inhibitors of GABAA α5 receptors. These compounds show promise in enhancing cognitive performance without notable side effects (Ling et al., 2015).
  • Other studies have synthesized and characterized compounds structurally related to 4-methyl-5-(2-morpholinoacetyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one for their potential as arginine vasopressin V1A receptor antagonists (Shimada et al., 2003).

Stereochemistry and Antimicrobial Evaluation

  • N5-Substituted and N1,N5-disubstituted tetrahydro-1,5-benzodiazepin-2-ones, including morpholinoacetyltetrahydro-1,5-benzodiazepin-2-ones, have been synthesized and evaluated for their antimicrobial activity. These studies contribute to understanding the stereochemistry and potential biological applications of these compounds (Akila et al., 2020).

properties

IUPAC Name

4-methyl-5-(2-morpholin-4-ylacetyl)-3,4-dihydro-1H-1,5-benzodiazepin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O3/c1-12-10-15(20)17-13-4-2-3-5-14(13)19(12)16(21)11-18-6-8-22-9-7-18/h2-5,12H,6-11H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGRKNJHUKNDQCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)NC2=CC=CC=C2N1C(=O)CN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-5-(2-morpholinoacetyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.